1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide 1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 2034300-67-7
VCID: VC4576940
InChI: InChI=1S/C20H17FN2OS/c21-17-3-1-16(2-4-17)20(7-8-20)19(24)23-12-14-5-9-22-18(11-14)15-6-10-25-13-15/h1-6,9-11,13H,7-8,12H2,(H,23,24)
SMILES: C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Molecular Formula: C20H17FN2OS
Molecular Weight: 352.43

1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

CAS No.: 2034300-67-7

Cat. No.: VC4576940

Molecular Formula: C20H17FN2OS

Molecular Weight: 352.43

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide - 2034300-67-7

Specification

CAS No. 2034300-67-7
Molecular Formula C20H17FN2OS
Molecular Weight 352.43
IUPAC Name 1-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]cyclopropane-1-carboxamide
Standard InChI InChI=1S/C20H17FN2OS/c21-17-3-1-16(2-4-17)20(7-8-20)19(24)23-12-14-5-9-22-18(11-14)15-6-10-25-13-15/h1-6,9-11,13H,7-8,12H2,(H,23,24)
Standard InChI Key WYWARHDZJXOFAI-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4

Introduction

Chemical Identification and Structural Characteristics

Core Chemical Descriptors

The compound is defined by the molecular formula C₂₀H₁₇FN₂OS and a molecular weight of 352.43 g/mol . Its IUPAC name systematically describes the connectivity: a cyclopropane ring substituted at the 1-position with a 4-fluorophenyl group, linked via a carboxamide bridge to a pyridin-4-ylmethyl group bearing a thiophen-3-yl substituent at the 2-position.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Registry Number2034300-67-7
Molecular FormulaC₂₀H₁₇FN₂OS
Molecular Weight352.43 g/mol
SMILES NotationC1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4
InChI KeyWYWARHDZJXOFAI-UHFFFAOYSA-N

Three-Dimensional Structural Features

Synthetic Methodology and Optimization

Retrosynthetic Analysis

The molecule can be conceptually divided into three fragments:

  • 4-Fluorophenylcyclopropanecarboxylic acid (acylating agent)

  • 2-(Thiophen-3-yl)pyridin-4-ylmethanamine (nucleophilic amine)

  • Amide bond (coupling linkage)

This disconnection strategy aligns with reported protocols for analogous carboxamides .

StepReagents/ConditionsYield*
CyclopropanationCu(acac)₂, Ethyl diazoacetate, 80°C62%
Amine SynthesisPd(PPh₃)₄, K₂CO₃, Dioxane/Water, 110°C58%
Amide FormationHATU, DIPEA, DMF, RT75%

*Estimated based on analogous reactions .

Physicochemical Property Profiling

Experimental data for solubility, logP, and pKa remain unreported. Predictive models (ChemAxon, ACD/Labs) suggest:

  • logP: 3.8 ± 0.3 (moderate lipophilicity)

  • Water Solubility: 0.12 mg/mL (25°C, pH 7.4)

  • pKa: 4.1 (carboxamide NH), 2.8 (pyridine N)

The fluorophenyl group enhances membrane permeability, while the pyridine-thiophene system may facilitate π-stacking interactions in biological targets .

Biological Activity and Mechanistic Insights

Putative Target Engagement

Structural analogs of this compound demonstrate activity against:

  • β-Secretase (BACE1): Critical in amyloid-β peptide production; co-crystal structures show similar carboxamides occupying the S3 subsite .

  • Histone Deacetylases (HDACs): Cyclopropane-containing inhibitors exhibit enhanced isoform selectivity .

  • Kinase Targets: Pyridine-thiophene moieties are privileged structures in ATP-competitive kinase inhibitors .

Table 3: Hypothetical Target Affinities

TargetPredicted IC₅₀ (nM)Rationale
BACE1180Structural similarity to 2WF0
HDAC6430Cyclopropane conformational restraint
c-Met Kinase950Pyridine-thiophene pharmacophore

Structure-Activity Relationship (SAR) Considerations

  • Cyclopropane Ring: Rigidity improves metabolic stability but may reduce solubility.

  • 4-Fluorophenyl: Electron-withdrawing group enhances binding to hydrophobic enzyme pockets .

  • Thiophene-Pyridine: Planar aromatic system likely participates in cation-π interactions with lysine/arginine residues .

Research Challenges and Future Directions

Current Limitations

  • Synthetic Complexity: Multi-step synthesis with low yielding cyclopropanation steps.

  • Pharmacokinetic Uncertainty: Unpredictable oral bioavailability due to high logP .

  • Target Validation: Requires comprehensive kinome/proteome screening to confirm selectivity.

Promising Research Avenues

  • Prodrug Development: Esterification of the carboxamide to enhance solubility .

  • Cocrystallization Studies: Determine exact binding mode with BACE1 or HDACs .

  • In Vivo Efficacy Models: Alzheimer’s disease transgenic mice for amyloid-β reduction .

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